molecular formula C11H8Cl2N2O B14248132 4-Amino-3-(3,5-dichlorophenoxy)pyridine CAS No. 509076-62-4

4-Amino-3-(3,5-dichlorophenoxy)pyridine

Cat. No.: B14248132
CAS No.: 509076-62-4
M. Wt: 255.10 g/mol
InChI Key: FOYPFUOMBTYCSY-UHFFFAOYSA-N
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Description

4-Amino-3-(3,5-dichlorophenoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an amino group at the 4-position and a dichlorophenoxy group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(3,5-dichlorophenoxy)pyridine typically involves the reaction of 3,5-dichlorophenol with 4-chloropyridine in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(3,5-dichlorophenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-(3,5-dichlorophenoxy)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Amino-3-(3,5-dichlorophenoxy)pyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the dichlorophenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-(3,5-dichlorophenoxy)pyridine is unique due to the combination of its amino and dichlorophenoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

509076-62-4

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

3-(3,5-dichlorophenoxy)pyridin-4-amine

InChI

InChI=1S/C11H8Cl2N2O/c12-7-3-8(13)5-9(4-7)16-11-6-15-2-1-10(11)14/h1-6H,(H2,14,15)

InChI Key

FOYPFUOMBTYCSY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)OC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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